molecular formula C16H16ClN3O2S B2574423 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338410-91-6

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

カタログ番号: B2574423
CAS番号: 338410-91-6
分子量: 349.83
InChIキー: OWPNIDAIRMJQDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound (CAS 338410-91-6, molecular formula C₁₆H₁₅ClN₃O₂S, molecular weight 364.88 g/mol) is a high-purity active pharmaceutical ingredient (API) intermediate. Its structure features a benzenesulfonamide core linked to a 1,5,6-trimethylbenzimidazole moiety. The methyl groups on the benzimidazole ring enhance steric bulk and modulate electronic properties, while the sulfonamide group enables hydrogen bonding and intermolecular interactions critical for biological activity .

特性

IUPAC Name

4-chloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNIDAIRMJQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 1,5,6-trimethyl-1H-1,3-benzimidazole under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the efficacy of this compound as an anticancer agent, particularly through its inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

Case Studies

  • Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cell lines demonstrated that the compound could induce apoptosis significantly, increasing annexin V-FITC positivity by 22-fold compared to controls .
  • Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, showing enhanced antitumor activity when used synergistically .

Antimicrobial Applications

The antimicrobial properties of 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide have also been investigated.

Case Studies

  • Antibacterial Efficacy : In vitro tests have shown that derivatives of this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria .
  • Antitubercular Activity : Some derivatives have demonstrated promising results against Mycobacterium tuberculosis, suggesting potential for development as antitubercular agents .

Summary Table of Applications

Application TypeBiological ActivityKey Findings
AnticancerCA IX InhibitionIC50: 10.93–25.06 nM; induces apoptosis in MDA-MB-231 cells
AntimicrobialBacterial InhibitionEffective against multiple bacterial strains; potential antitubercular activity

作用機序

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Core

4-Chloro-N-(4-Fluorophenyl)Benzenesulfonamide (CAS Not Specified)
  • Molecular Formula: C₁₂H₁₀ClFNO₂S
  • Key Features : Fluorine substitution on the aniline ring increases electronegativity, altering solubility and bioavailability.
  • Spectroscopic Data : IR peaks at 3247 cm⁻¹ (–NH), 1541 cm⁻¹ (C=C), and 1334 cm⁻¹ (SO₂) .
4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide
  • Crystal Structure: The sulfonyl and anilino rings are tilted at 87.9°, with a C–SO₂–NH–C torsion angle of 77.8°. Hydrogen bonding forms inversion dimers, influencing crystal packing and stability .
2,4,5-Trichloro-N-(1,5,6-Trimethyl-1H-1,3-Benzimidazol-4-yl)Benzenesulfonamide (CAS 338410-95-0)
  • Molecular Formula : C₁₆H₁₄Cl₃N₃O₂S

Modifications on the Benzimidazole Ring

4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-Dimethyl-1H-1,3-Benzimidazol-4-yl]Benzenesulfonamide (CAS 338964-26-4)
  • Molecular Formula : C₂₃H₂₂ClN₃O₃S
  • Key Features: A 3-methoxybenzyl group increases molecular weight (455.96 g/mol) and complexity.
2-Alkylthio Derivatives (Compounds 11–14 in )
  • Example (Compound 11) : Incorporates a 6-chlorobenzo[1,3]dioxol-5-ylmethylthio group.
  • Properties : Melting points range from 177–180°C, with HPLC and IR data confirming structural integrity. These derivatives exhibit varied solubility and stability due to sulfur-containing substituents .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (CAS 338410-91-6) C₁₆H₁₅ClN₃O₂S 364.88 1,5,6-Trimethylbenzimidazole High-purity API intermediate
4-Chloro-N-(4-Fluorophenyl) Analog C₁₂H₁₀ClFNO₂S 295.73 4-Fluorophenyl Enhanced electronegativity
Trichloro Derivative (CAS 338410-95-0) C₁₆H₁₄Cl₃N₃O₂S 418.73 2,4,5-Trichlorophenyl Predicted pKa 7.15, high lipophilicity
3-Methoxybenzyl Analog (CAS 338964-26-4) C₂₃H₂₂ClN₃O₃S 455.96 3-Methoxybenzyl NLRP3 inflammasome inhibition
Benzo[1,3]dioxol Derivative (Compound 11) C₂₃H₁₈Cl₂N₃O₄S 522.33 6-Chlorobenzo[1,3]dioxol-5-ylmethylthio Melting point 177–180°C

Structural and Functional Insights

  • Electronic Effects : Chlorine and methoxy groups increase electron-withdrawing and donating properties, respectively, altering reactivity and binding affinity.
  • Steric Considerations : Bulky substituents (e.g., trimethylbenzimidazole) reduce conformational flexibility but improve target selectivity.
  • Hydrogen Bonding : Sulfonamide NH groups participate in intermolecular interactions, critical for crystal packing (e.g., inversion dimers in ) and protein binding .

生物活性

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a chemical compound belonging to the benzimidazole family. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly as an anticancer and antimicrobial agent. The following sections detail the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C16H16ClN3O2S
  • Molecular Weight : 349.84 g/mol
  • CAS Number : 338410-91-6

The biological activity of 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their functions and leading to significant biological effects such as cytotoxicity in cancer cells and antimicrobial activity against pathogens .

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties:

  • Cytotoxicity : In vitro tests demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The observed IC50 values ranged from 7 µM to 24 µM across different cell lines .
  • Selectivity Ratios : The selectivity ratios for normal cells versus cancer cells were reported to be favorable, indicating a potential for reduced side effects compared to conventional chemotherapeutics .
  • Molecular Docking Studies : Molecular docking studies have suggested that the compound binds effectively within the active sites of target proteins associated with cancer progression, such as MDM2, which is involved in tumor suppression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against a range of bacterial strains, although specific data regarding its efficacy against particular pathogens are still emerging .

Structure-Activity Relationship (SAR)

The structure of 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide plays a crucial role in its biological activity. Variations in substituents on the benzimidazole ring can significantly influence its potency and selectivity against different biological targets. For instance:

  • Substituting different functional groups can enhance cytotoxicity or alter selectivity profiles .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Significant cytotoxicity against HCT-116 (IC50 = 11 µM), MCF-7 (IC50 = 15 µM), and HeLa (IC50 = 18 µM).
Compound demonstrated inhibition of Wnt-dependent transcription in colorectal cancer models with IC50 values as low as 0.12 µM.
Molecular docking indicated strong binding affinity to MDM2 protein, suggesting a mechanism for anticancer activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。